Cbz-Aib-Tyr-N3
Description
Cbz-Aib-Tyr-N3 is a synthetic tripeptide derivative featuring three key modifications:
- Cbz (Carbobenzyloxy): A protective group commonly used in peptide synthesis to shield amines from undesired reactions during coupling steps .
- Aib (α-Aminoisobutyric Acid): A non-proteinogenic amino acid with a methyl-substituted α-carbon, known to enforce rigid helical conformations in peptides due to its steric and stereoelectronic properties .
- Tyr (Tyrosine): A proteinogenic amino acid with a phenolic hydroxyl group, offering sites for post-translational modifications (e.g., phosphorylation) or interactions with biological targets .
- N3 (Azide): A functional group enabling bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation applications .
This compound is likely utilized in drug discovery, bioconjugation, or as a precursor for metal coordination complexes.
Properties
CAS No. |
61480-03-3 |
|---|---|
Molecular Formula |
C21H23N5O5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
benzyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O5/c1-21(2,24-20(30)31-13-15-6-4-3-5-7-15)19(29)23-17(18(28)25-26-22)12-14-8-10-16(27)11-9-14/h3-11,17,27H,12-13H2,1-2H3,(H,23,29)(H,24,30)/t17-/m0/s1 |
InChI Key |
QXDXCUHCNMCWPD-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Aib-Tyr-N3 typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions during peptide bond formation.
Introduction of Azide Group: The azide group is introduced through a substitution reaction, typically using sodium azide (NaN3) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cbz-Aib-Tyr-N3 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Triphenylphosphine (PPh3) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate (CuSO4) and sodium ascorbate in water or organic solvents.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Amine derivatives of the peptide.
Substitution: Triazole-containing peptides.
Scientific Research Applications
Cbz-Aib-Tyr-N3 has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-Aib-Tyr-N3 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below highlights key differences between Cbz-Aib-Tyr-N3 and related compounds:
Key Insights:
- Aib vs. Proteinogenic Amino Acids: Aib’s methyl groups restrict conformational flexibility compared to glycine or alanine, enhancing peptide stability .
- Azide vs. Triazole : While both enable click chemistry, azides (this compound) require Cu(I) catalysis, whereas triazoles (Bz-3-iqtz) are stable reaction products .
- Protective Groups : Cbz offers acid-labile protection, contrasting with Ru(II)-stabilized benzoyl groups in Bz-3-iqtz .
Spectroscopic and Crystallographic Data
provides crystallographic data for Bz-3-iqtz (CCDC 1946238) and Pbz-3-iqtz (CCDC 1946240), revealing planar triazole rings and Ru(II) coordination geometries. While direct data for this compound is unavailable, its azide group is expected to exhibit distinct IR absorption (~2100 cm⁻¹) compared to triazoles (~1600 cm⁻¹) . Tyrosine’s UV-Vis absorbance (~274 nm) may also differ from isoquinoline-based ligands in Bz-3-iqtz, which absorb at longer wavelengths due to extended conjugation .
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